1,2-Bis(2-azidoethoxy)ethane
Overview
Description
“1,2-Bis(2-azidoethoxy)ethane” is a chemical compound with the molecular formula C6H12N6O2 . It’s related to other compounds such as “1,2-bis(2-bromoethoxy)ethane”, which is a PEG linker containing two bromide groups .
Molecular Structure Analysis
The molecular structure of “1,2-Bis(2-azidoethoxy)ethane” consists of an ethane backbone with two azidoethoxy groups attached . The molecular weight of this compound is 200.20 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Bis(2-azidoethoxy)ethane” include a molecular weight of 200.20, a refractive index of 1.47, and a density of 1.15 g/mL . It’s also soluble in water .
Scientific Research Applications
Polyaddition Behavior in Polymer Chemistry
1,2-Bis(2-azidoethoxy)ethane's derivatives, such as 1,2-bis[3-(1,3-dioxan-2-one-5-yl)-propylthio]ethane (B6CC), are utilized in polymer chemistry. Studies have shown that B6CC exhibits higher reactivity with diamines compared to its counterparts, leading to higher molecular weight polymers. This reactivity is essential for the development of specific polymers with desirable properties (Tomita, Sanda, & Endo, 2001).
Catalysis in Organic Synthesis
The compound plays a role in catalysis, specifically in the synthesis of complex organic molecules. For example, its derivatives are used in the synthesis of 1,2-bis(1,5,9-triazacyclododecyl)ethane, demonstrating the importance of linker length in bis(alkylating) reagents for organic synthesis (Medina-Molner, Blacque, & Spingler, 2007).
Material Science and Engineering
In the field of material science, 1,2-Bis(2-azidoethoxy)ethane derivatives are used in the preparation of organic–inorganic hybrid silica membranes. These membranes are characterized by their loose amorphous networks and have been evaluated for their single-gas permeation and binary-component gas separation characteristics, showcasing their potential in filtration and separation technologies (Kanezashi, Yada, Yoshioka, & Tsuru, 2010).
Extraction and Separation Processes
Its derivatives are used in the molecular design of acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks. These structures have shown significant potential in selective extraction processes, particularly for Pb(II) extraction, demonstrating the compound's utility in environmental and analytical chemistry (Hayashita et al., 1999).
Safety And Hazards
“1,2-Bis(2-azidoethoxy)ethane” is considered hazardous. It’s classified as a self-reactive substance, indicating that it can undergo a strongly exothermic decomposition even without participation of oxygen (air) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .
properties
IUPAC Name |
1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZGAFKSAANFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82055-94-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501180973 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(2-azidoethoxy)ethane | |
CAS RN |
82055-94-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.